Glycidyl propargyl ether

anionic ring-opening copolymerization monomer reactivity ratios gradient copolymers

Researchers requiring orthogonal post-polymerization modification often face limited options. Glycidyl propargyl ether (GPE) solves this with a unique epoxy-alkyne architecture for sequential dual reactivity. - Enables CuAAC bioconjugation (e.g., glycopolymers) impossible with allyl or alkyl glycidyl ethers. - Forms gradient PEG copolymers (Đ 1.18-1.60) and CO₂-derived polycarbonates (Mn up to 10,500). - Supplied with rigorous purity analysis; ready for immediate anionic or catalytic ROP workflows.

Molecular Formula C6H8O2
Molecular Weight 112.13 g/mol
CAS No. 18180-30-8
Cat. No. B093307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycidyl propargyl ether
CAS18180-30-8
Synonyms2-((2-propynyloxy)methyl)oxirane
Molecular FormulaC6H8O2
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESC#CCOCC1CO1
InChIInChI=1S/C6H8O2/c1-2-3-7-4-6-5-8-6/h1,6H,3-5H2
InChIKeySYFZCLMMUNCHNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycidyl Propargyl Ether (CAS 18180-30-8): Bifunctional Epoxy-Alkyne Monomer for Click Chemistry and Gradient Copolymer Synthesis


Glycidyl propargyl ether (GPE, CAS 18180-30-8), also referred to as propargyl glycidyl ether or 2-(prop-2-ynoxymethyl)oxirane, is a low-viscosity bifunctional monomer (molecular weight 112.13 g/mol, C₆H₈O₂) containing both a reactive epoxy (glycidyl) ring and a terminal alkyne (propargyl) group [1]. This dual functionality enables distinct polymerization pathways: the epoxide undergoes ring-opening polymerization (ROP) to form polyether backbones, while the pendant alkyne remains available for post-polymerization modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-yne click chemistry [2]. The presence of an acidic terminal alkyne proton (pKa ≈ 25) renders anionic ROP with strong bases challenging due to competing deprotonation, necessitating specialized organocatalytic or Lewis pair catalytic systems to achieve controlled polymerization [3].

Glycidyl Propargyl Ether (CAS 18180-30-8): Why Allyl Glycidyl Ether or Butyl Glycidyl Ether Cannot Substitute in Click-Functional Polymer Synthesis


Generic substitution of GPE with other commercially available glycidyl ethers fails because the terminal alkyne group confers orthogonal click reactivity fundamentally distinct from allyl (thiol-ene) or alkyl (non-clickable) functionalities. Allyl glycidyl ether (AGE) participates only in radical-mediated thiol-ene reactions that require photoinitiators and proceed with lower efficiency than CuAAC, while alkyl glycidyl ethers (e.g., butyl glycidyl ether, BGE) lack post-polymerization functionalization capability entirely [1]. Critically, the alkyne acidity in GPE fundamentally alters anionic ROP kinetics compared to non-acidic glycidyl ethers: strong bases like tBuP4 deprotonate the terminal alkyne, causing uncontrolled chain transfer and termination, whereas AGE and BGE polymerize readily under identical anionic conditions [2]. Consequently, GPE-based polymers enable CuAAC bioconjugation with azide-functionalized biomolecules (e.g., mannopyranosyl azide for glycopolymers) that is impossible with AGE or BGE analogs [3]. The selection of GPE versus alternatives must therefore be driven by the specific orthogonal chemistry required and the compatibility of the polymerization methodology with acidic alkyne protons.

Glycidyl Propargyl Ether (CAS 18180-30-8): Quantitative Differentiation Evidence Versus Allyl Glycidyl Ether, Butyl Glycidyl Ether, and Ethylene Oxide in Copolymerization and Click Reactivity


Glycidyl Propargyl Ether vs. Ethylene Oxide: Reactivity Ratio Disparity of rEO = 14.8 vs. rGPgE = 0.076 Produces Steep Gradient Copolymer Architecture

In monomer-activated anionic ring-opening copolymerization (AROP) with ethylene oxide (EO), glycidyl propargyl ether (GPgE) exhibits remarkably disparate reactivity ratios of rEO = 14.8 and rGPgE = 0.076, as determined by in situ ¹H NMR kinetic studies [1]. This ~195-fold difference in reactivity ratios produces a pronounced compositional drift, generating copolymers with EO-rich segments near the initiator and GPgE units concentrated near the chain terminus—a steep monomer gradient structure distinct from the statistical or block copolymers obtainable with more closely matched comonomer pairs [1]. The resulting PEG-co-PGPgE copolymers exhibit polydispersities (Đ) of 1.18–1.60 and molecular weights Mn = 3000–9500 g mol⁻¹ [1].

anionic ring-opening copolymerization monomer reactivity ratios gradient copolymers clickable PEG CuAAC

Glycidyl Propargyl Ether vs. Allyl Glycidyl Ether and Benzyl Glycidyl Ether: Functional Group Incorporation Efficiency in Polylactide Copolymerization

In tin(II)-2-ethylhexanoate-catalyzed ring-opening copolymerization with d,l-lactide, glycidyl propargyl ether (PGE) incorporates 2.3 functional groups per polymer chain, compared to 4.6 groups for allyl glycidyl ether (AGE) and 5.9 groups for benzyl glycidyl ether (BGE) under identical conditions [1]. All three monomers produce <1 reactive group per chain when using the organocatalyst 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), demonstrating catalyst-dependent incorporation efficiency [1]. The PGE-containing polylactides were successfully conjugated with azidocoumarin via CuAAC to yield fluorescent nanospheres with ~100 nm diameters, confirming that the incorporated propargyl groups remain click-competent [1].

polylactide functionalization ROP copolymerization click chemistry biodegradable polymers drug delivery

Glycidyl Propargyl Ether vs. Alkyl Glycidyl Ethers: Controlled Polymerization Dispersity (Đ < 1.2) Achievable via Lewis Pair Organocatalysis

Controlled ring-opening polymerization of GPE to yield well-defined poly(glycidyl propargyl ether) [P(GPE)] requires suppression of alkyne proton transfer—a challenge absent in alkyl glycidyl ethers (e.g., glycidyl methyl ether, GME; glycidyl butyl ether, GBE) that lack acidic protons [1]. Using a Lewis pair organocatalytic system comprising a phosphazene base (t-BuP₁ or t-BuP₂) and triethylborane (TEB), GPE polymerizes with narrow dispersity Đ < 1.1 and degree of polymerization (DP) tunable from 25–100 [1]. In a related organocatalytic system using t-BuP₁/TEB with 1,4-benzenedimethanol initiator, GPE polymerization achieved Đ < 1.2 and DP up to 100, with successful polymerization demonstrated using diverse initiators including benzyl alcohol and polyethylene glycol [2]. Under identical monomer-activated AROP conditions, alkyl glycidyl ethers (GME, GBE) polymerize with Đ ~1.1–1.3, but yield non-functional polyethers lacking post-polymerization modification capability [1].

living polymerization organocatalysis polyether synthesis dispersity control Lewis pair catalysis

Glycidyl Propargyl Ether: Thermal and Physical Property Differentiation from Allyl Glycidyl Ether for Formulation Design

Glycidyl propargyl ether exhibits a specific gravity of 1.04 at 20/20°C, boiling point of 95°C at 45 mmHg (approximately 168.5°C at 760 mmHg), and flash point of 69°C . These physical parameters differ notably from allyl glycidyl ether (AGE, CAS 106-92-3), which has a boiling point of 154°C at 760 mmHg, flash point of 57°C, and density of 0.962 g/cm³ at 20°C [1]. The lower flash point of AGE (57°C vs. 69°C for GPE) presents a more stringent flammability hazard classification, while GPE's higher density (1.04 vs. 0.962) affects formulation rheology and VOC calculations. Both compounds are colorless to pale yellow clear liquids; GPE typical commercial purity is ≥95.0% (GC) .

epoxy reactive diluent physical properties formulation boiling point density

Glycidyl Propargyl Ether Copolymerization with CO₂: Mn = 7000–10,500 g/mol and Đ = 1.6–2.5 for Propargyl-Functional Polycarbonates

Glycidyl propargyl ether copolymerizes with carbon dioxide to yield propargyl-functional aliphatic polycarbonates with molecular weights Mn = 7000–10,500 g mol⁻¹ and polydispersities Đ in the range of 1.6–2.5 [1]. The resulting copolymers contain varying numbers of alkyne functionalities that remain reactive toward benzyl azide via copper-catalyzed Huisgen 1,3-dipolar cycloaddition [1]. In contrast, alkyl glycidyl ethers (e.g., butyl glycidyl ether, BGE) copolymerize with CO₂ to yield non-functional polycarbonates incapable of post-polymerization click conjugation . This functionalization capacity enables a single GPE-CO₂ copolymer scaffold to be derivatized into diverse functional materials via orthogonal click chemistry without altering the polycarbonate backbone.

CO₂ copolymerization polycarbonates sustainable polymers post-functionalization CuAAC

Glycidyl Propargyl Ether vs. Allyl Glycidyl Ether: Orthogonal Click Chemistry Pathways Enable Sequential Dual Functionalization

Glycidyl propargyl ether undergoes UV-triggered thiol-yne polymerization with dithiols at 0°C to produce epoxy-functional group interval-controlled polymers (GICPs), with the reaction proceeding via step-growth mechanism to completion within minutes [1]. Critically, the terminal alkyne in GPE participates in both thiol-yne (radical-mediated double addition to alkyne) and CuAAC (copper-catalyzed azide-alkyne cycloaddition) orthogonal chemistries. In contrast, allyl glycidyl ether (AGE) participates only in thiol-ene chemistry (radical-mediated single addition to alkene) and cannot undergo CuAAC [2]. This orthogonality enables sequential functionalization strategies: for example, GPE-based polymers can be first modified via thiol-yne to introduce one functional handle, then subsequently via CuAAC to introduce a second distinct functionality, whereas AGE-based polymers are limited to single-step thiol-ene functionalization only [2].

thiol-yne thiol-ene orthogonal chemistry sequential click polymer functionalization

Glycidyl Propargyl Ether (CAS 18180-30-8): Evidence-Driven Application Scenarios in Gradient Copolymer Synthesis, Clickable Polycarbonates, and Multi-Functional Polymer Scaffolds


Synthesis of Gradient Copolymers with Alkyne-Rich Chain Termini via AROP with Ethylene Oxide

Based on the reactivity ratio disparity of rEO = 14.8 versus rGPgE = 0.076 [1], researchers can deliberately synthesize PEG-co-PGPgE copolymers (Mn = 3000–9500 g/mol, Đ = 1.18–1.60) where alkyne functionality concentrates at the chain terminus. This gradient architecture is specifically valuable for preparing PEG-based glycopolymers via CuAAC with mannopyranosyl azide for biomedical applications, as the terminal alkyne clustering maximizes conjugation efficiency while preserving PEG's hydrophilic character and crystallization behavior [1]. Alternative monomers like AGE or BGE cannot produce this gradient architecture with EO due to fundamentally different reactivity profiles.

Synthesis of Propargyl-Functional Aliphatic Polycarbonates via CO₂ Copolymerization

GPE copolymerization with CO₂ using (salen)Co(III) catalysts yields polycarbonates with Mn = 7000–10,500 g/mol and Đ = 1.6–2.5 that retain clickable alkyne moieties [1]. These copolymers serve as universal scaffolds for generating diverse functional materials from a single CO₂-derived polymer precursor via CuAAC with azide-functionalized compounds. This approach is particularly relevant for sustainable polymer synthesis where CO₂ utilization and post-polymerization diversification are both desired. Alkyl glycidyl ether-CO₂ copolymers lack this functionalization capacity entirely [1].

Fabrication of Clickable Polylactide Nanospheres for Drug Delivery and Imaging

GPE copolymerization with d,l-lactide under Sn(Oct)₂ catalysis incorporates ~2.3 propargyl groups per chain, enabling subsequent CuAAC conjugation with azidocoumarin to produce fluorescent nanospheres with ~100 nm diameters [1]. While AGE incorporates more functional groups per chain (4.6), the alkyne functionality in GPE-derived polylactides enables CuAAC conjugation kinetics that are faster and proceed to higher conversion than the thiol-ene chemistry accessible with AGE [1]. This application scenario is optimized when rapid, high-yield bioconjugation is prioritized over maximum functional group density.

Sequential Orthogonal Functionalization of Polymer Scaffolds via Thiol-Yne Followed by CuAAC

GPE-derived polymers uniquely support sequential dual functionalization: first via UV-triggered thiol-yne polymerization with dithiols (0°C, 2–5 min, DMPA photoinitiator) to produce epoxy-functional GICPs, followed by CuAAC with organic azides to introduce a second distinct functional moiety [1][2]. This orthogonal reactivity pattern enables complex multi-functional materials (e.g., simultaneous introduction of imaging probe and targeting ligand onto a single polymer chain) that cannot be achieved with AGE or alkyl glycidyl ether monomers, which lack the alkyne functionality required for CuAAC [2].

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